2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Description
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O5/c1-4-17-5-7-18(8-6-17)27(33)24-15-31(25-10-9-19(29)11-23(25)28(24)34)16-26(32)30-20-12-21(35-2)14-22(13-20)36-3/h5-15H,4,16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMGNNWQAAKRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and β-ketoesters.
Introduction of the chloro and ethylbenzoyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the acetamide linkage: This step involves the reaction of the quinoline derivative with 3,5-dimethoxyphenylacetic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the quinoline ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to and activating or blocking receptors.
DNA/RNA: Intercalating into DNA/RNA and affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline: The parent compound of many derivatives with diverse biological activities.
Ciprofloxacin: A fluoroquinolone antibiotic with a quinoline core.
Uniqueness
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological properties and potential therapeutic applications compared to other quinoline derivatives.
Biological Activity
The compound 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in oncology and antifungal applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a quinoline backbone with multiple substituents that contribute to its biological activity. The presence of a chloro group and an ethylbenzoyl moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O3 |
| Molecular Weight | 413.89 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those expressing the proton-coupled folate transporter (PCFT). In particular, it demonstrated an IC50 value of less than 1 nM against IGROV1 tumor cells, indicating potent cytotoxicity .
The mechanism through which this compound exerts its anticancer effects involves the inhibition of key enzymes in the purine biosynthesis pathway. Specifically, it inhibits glycinamide ribonucleotide formyltransferase, which is crucial for the synthesis of nucleotides necessary for DNA replication and cell division .
Antifungal Activity
In addition to its anticancer properties, the compound has shown promising antifungal activity. It was tested against various fungal strains, demonstrating significant inhibitory effects. For example, it exhibited an inhibition rate of 86.1% against Sclerotinia sclerotiorum, outperforming standard antifungal agents such as quinoxyfen .
Table 2: Antifungal Efficacy
| Fungal Strain | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| Sclerotinia sclerotiorum | 86.1 | 5.17 |
| Alternaria solani | 72.2 | Not reported |
| Phytophthora capsica | 69.4 | Not reported |
Case Study 1: In Vivo Efficacy in Tumor Models
In an in vivo study involving SCID mice bearing IGROV1 tumor xenografts, the compound displayed substantial tumor growth inhibition compared to control groups treated with saline or standard chemotherapy agents. This suggests a favorable therapeutic index and potential for further development as an anticancer agent .
Case Study 2: Safety Profile Assessment
A toxicity assessment was conducted using zebrafish embryos to evaluate the safety profile of the compound. Results indicated low toxicity levels, classifying it as a low-risk candidate for further pharmacological development .
Q & A
Q. Challenges :
- Low yields in benzoylation due to steric hindrance (optimize via microwave-assisted synthesis) .
- Purification requires HPLC or column chromatography due to polar byproducts .
Table 1 : Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, 110°C, 6h | 65 | |
| Chlorination | POCl₃, reflux, 3h | 78 | |
| Benzoylation | 4-Ethylbenzoyl chloride, DMF, 50°C | 45 |
Which analytical techniques are most effective for characterizing this compound?
Basic Question
- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR: δ 8.2 ppm for quinoline H-2) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ = C₃₀H₂₈ClN₂O₅⁺) .
- X-ray Crystallography : Resolve stereochemistry of the 4-oxo group .
- HPLC-PDA : Assess purity (>98% required for biological assays) .
Methodological Tip : Use deuterated DMSO for NMR to dissolve the hydrophobic compound .
What common chemical reactions can this compound undergo?
Basic Question
- Oxidation : Quinoline N-oxide formation using m-CPBA .
- Reduction : NaBH₄ reduces the 4-oxo group to a hydroxyl .
- Nucleophilic Substitution : Chloro group replaced by amines (e.g., piperidine) in DMSO at 80°C .
Advanced Insight : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate products using flash chromatography .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Question
Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions (e.g., ATP concentration variations) .
- Compound stability (e.g., hydrolysis of acetamide in buffer) .
Q. Methodology :
Standardize assays : Use identical buffer (pH 7.4, 1 mM ATP) and fresh DMSO stock solutions .
Stability testing : Incubate compound in assay buffer for 24h and re-evaluate activity via LC-MS .
How can substitution reactions at the chloro position be optimized for higher yields?
Advanced Question
Factors to Optimize :
- Catalyst : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination .
- Solvent : DMF > DMSO for polar transition states .
- Temperature : 100°C for 12h balances kinetics and side reactions .
Design of Experiments (DoE) : Vary catalyst loading (1–5 mol%) and solvent ratio (DMF:H₂O 9:1 to 7:3) to identify optimal conditions .
What methodologies are recommended for studying the compound’s mechanism of action?
Advanced Question
- Isotopic Labeling : Synthesize ¹³C-labeled acetamide to track metabolic fate via NMR .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., KD < 100 nM) .
- CRISPR-Cas9 Knockout : Validate target specificity by deleting putative receptor genes in cell lines .
What protocols ensure stability during storage and handling?
Basic Question
- Storage : -20°C under argon; desiccate to prevent hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Handling : Use gloveboxes for air-sensitive reactions (e.g., benzoylation) .
How can computational modeling predict target interactions?
Advanced Question
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., ΔG < -9 kcal/mol) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability .
- QSAR Models : Corinate substituent electronegativity with IC₅₀ using Random Forest algorithms .
How does this compound compare to structural analogs in terms of activity?
Advanced Question
Table 2 : Comparative Biological Activity of Analogs
| Substituent Modification | Biological Activity (IC₅₀, nM) | Key Finding |
|---|---|---|
| 6-Cl → 6-F | 120 (vs. 85 for Cl) | Reduced electrophilicity lowers kinase affinity |
| 3,5-Dimethoxy → 3,5-Dichloro | 45 | Increased hydrophobicity enhances cell penetration |
Methodology : Synthesize analogs via parallel chemistry and test in standardized assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
